molecular formula C6H9ClN4 B1528647 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole CAS No. 1344114-53-9

5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole

Cat. No.: B1528647
CAS No.: 1344114-53-9
M. Wt: 172.61 g/mol
InChI Key: BFIDHAGNSMWGLS-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The historical development of tetrazole chemistry provides essential context for understanding the emergence of 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole as a distinct chemical entity. The foundation of tetrazole chemistry can be traced to the pioneering work of Swedish chemist J. A. Bladin in 1885, who first synthesized a tetrazole derivative at the University of Uppsala. Bladin's initial discovery involved the reaction of dicyanophenylhydrazine with nitrous acid, yielding a compound with the chemical formula C₈H₅N₅, for which he proposed the name "tetrazole". This groundbreaking work established the fundamental framework for all subsequent tetrazole research and development.

The evolution of tetrazole synthesis methodologies progressed significantly throughout the twentieth century, with notable contributions from researchers who developed various synthetic routes. The formal [3+2] cycloaddition of azides to nitriles was first described by Hantzsch and Vagt in 1901, establishing a fundamental synthetic pathway that remains relevant to modern tetrazole chemistry. The development of more sophisticated synthetic approaches continued through subsequent decades, with researchers exploring various multicomponent reaction strategies and catalytic systems to improve yields and expand substrate scope.

The specific emergence of 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole as a distinct compound represents a more recent development in tetrazole chemistry. The compound bears the Chemical Abstracts Service registry number 1344114-53-9, indicating its formal registration within chemical databases. Current research suggests that this particular derivative has been synthesized and characterized as part of broader investigations into functionalized tetrazole compounds, though specific details regarding its initial discovery and synthesis remain limited in the available literature.

Structural Uniqueness in Tetrazole Derivatives

The structural characteristics of 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole distinguish it significantly from other members of the tetrazole family through several key molecular features. The compound incorporates a five-membered tetrazole ring containing four nitrogen atoms and one carbon atom, consistent with the general tetrazole structure, but exhibits unique substitution patterns that confer distinctive properties. The presence of both a chloromethyl group at the 5-position and a cyclobutyl substituent at the 1-position creates a molecular architecture that differs substantially from more common tetrazole derivatives.

The chloromethyl functional group represents a particularly significant structural element, as it introduces reactive chlorine functionality that can participate in various chemical transformations. Research on related chloromethyl tetrazole compounds has demonstrated that such structures can serve as valuable synthetic intermediates, with the chloromethyl group acting as a leaving group in nucleophilic substitution reactions. The specific positioning of this chloromethyl group at the 5-position of the tetrazole ring creates opportunities for further chemical modifications while maintaining the core tetrazole structure.

The cyclobutyl substituent at the 1-position adds another layer of structural complexity to the molecule. Cyclobutyl groups are relatively uncommon in tetrazole chemistry, with most derivatives featuring simpler alkyl or aryl substituents. The four-membered cyclobutyl ring introduces ring strain and conformational constraints that may influence the overall molecular geometry and reactivity patterns. This structural feature distinguishes 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole from more conventional tetrazole derivatives and may confer unique physical and chemical properties.

The molecular parameters of 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole can be summarized in the following data table:

Molecular Property Value
Molecular Formula C₆H₉ClN₄
Molecular Weight 172.61 g/mol
Chemical Abstracts Service Number 1344114-53-9
International Union of Pure and Applied Chemistry Name 5-(chloromethyl)-1-cyclobutyltetrazole
InChI Key BFIDHAGNSMWGLS-UHFFFAOYSA-N
Structural Classification Substituted 1H-tetrazole derivative

Nomenclature and IUPAC Classification

The systematic nomenclature of 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with specific attention to the numbering system used for tetrazole derivatives. The International Union of Pure and Applied Chemistry name for this compound is 5-(chloromethyl)-1-cyclobutyltetrazole, which reflects the standard approach for naming substituted tetrazoles. This nomenclature system begins with the tetrazole core structure and incorporates substituent groups according to their positions on the ring.

The numbering system for tetrazole rings follows established conventions where the carbon atom within the five-membered ring is designated as position 5, while the nitrogen atoms occupy positions 1, 2, 3, and 4. In the case of 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole, the chloromethyl group is attached to the carbon at position 5, while the cyclobutyl group is bonded to the nitrogen at position 1. The designation "1H" indicates that the hydrogen atom is located on the nitrogen at position 1, though this hydrogen is replaced by the cyclobutyl substituent in this particular compound.

The systematic name construction follows the pattern of identifying substituents in alphabetical order when multiple substitutions are present. The chloromethyl group, being attached to the carbon of the tetrazole ring, is designated with the prefix "5-" to indicate its position. The cyclobutyl group, attached to nitrogen at position 1, receives the prefix "1-" in the nomenclature. The complete International Union of Pure and Applied Chemistry name thus becomes 5-(chloromethyl)-1-cyclobutyltetrazole, providing a clear and unambiguous identification of the compound's structure.

Alternative naming systems and synonyms for this compound include various permutations that maintain the essential structural information while adapting to different chemical database formats. Common variations include "5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole" and "1-cyclobutyl-5-(chloromethyl)tetrazole," both of which convey the same structural information but may be encountered in different chemical literature contexts. These naming variations reflect the flexibility inherent in chemical nomenclature systems while maintaining consistency with International Union of Pure and Applied Chemistry guidelines.

The classification of this compound within the broader tetrazole family places it specifically among the 1,5-disubstituted tetrazole derivatives. This classification system recognizes tetrazoles based on their substitution patterns, with 1,5-disubstituted derivatives representing a major subclass characterized by substitution at both the nitrogen in position 1 and the carbon in position 5. The structural classification reflects both the synthetic accessibility and potential applications of such compounds in various chemical contexts.

Properties

IUPAC Name

5-(chloromethyl)-1-cyclobutyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c7-4-6-8-9-10-11(6)5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIDHAGNSMWGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=NN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for 1-Substituted 1H-1,2,3,4-Tetrazoles

The synthesis of 1-substituted tetrazoles, including 5-substituted derivatives like 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole, generally involves the cycloaddition of azide ions to nitriles or related precursors. Two principal approaches are commonly used:

  • [3+2] Cycloaddition of Sodium Azide with Nitriles: This method involves reacting sodium azide with an organic nitrile under catalysis, often in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to form the tetrazole ring. Catalysts like silica sulfuric acid, metal salts, or ionic liquids can be employed to enhance reaction rates and yields.

  • One-Pot Condensation Methods: These involve the condensation of amines, triethyl orthoformate, and sodium azide in the presence of catalysts such as tributylmethylammonium chloride (TBMAC) or heterogeneous catalysts like biosynthesized silver nanoparticles supported on sodium borosilicate glass. This approach is advantageous for its operational simplicity and environmentally friendly conditions.

Specific Preparation of 5-(Chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole

Starting Materials and Reaction Scheme

  • Key Precursors:

    • Cyclobutyl nitrile or cyclobutyl amine derivatives
    • Chloromethyl-substituted intermediates or chloromethylating agents
    • Sodium azide as the azide source
  • Reaction Pathway:

    • The cyclobutyl group is introduced via cyclobutyl nitrile or amine.
    • The chloromethyl substituent is incorporated either before or after tetrazole ring formation, often by chloromethylation of a methyl group attached to the tetrazole ring.
    • The tetrazole ring is formed through a [3+2] cycloaddition between the nitrile and sodium azide or via one-pot condensation involving triethyl orthoformate and sodium azide.

Catalysts and Conditions

  • Catalysts:

    • Silica sulfuric acid has been shown to catalyze the cycloaddition efficiently under reflux in DMF, providing high yields and conversions.
    • Biosynthesized silver nanoparticles immobilized on sodium borosilicate glass (ASBN catalyst) offer a greener, solvent-free alternative with facile catalyst recovery and reuse.
    • Ionic liquids and ammonium salts like TBMAC have also been used to catalyze one-pot condensation reactions in DMSO.
  • Solvents and Temperature:

    • Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common solvents.
    • Reaction temperatures typically range from 80°C to reflux conditions to promote cycloaddition.
    • Solvent-free conditions are possible with heterogeneous catalysts like ASBN.

Detailed Procedure Example Using Silica Sulfuric Acid Catalyst

Step Reagents and Conditions Description
1 Cyclobutyl nitrile + Sodium azide + Silica sulfuric acid catalyst Mixed in DMF solvent
2 Reflux for several hours (typically 6-12 h) Facilitates [3+2] cycloaddition to form tetrazole ring
3 Work-up by precipitation with water and filtration Isolates crude tetrazole product
4 Purification by silica gel chromatography Yields pure 5-substituted tetrazole derivative

This method yields high purity and excellent conversion rates, with the catalyst being easy to separate and reuse.

Green and Sustainable Preparation via Biosynthesized Ag/Sodium Borosilicate Nanocomposite Catalyst

A novel, environmentally friendly approach involves:

  • Catalyst Preparation: Silver nanoparticles are biosynthesized using Aleurites moluccana leaf extract as a reducing and stabilizing agent, immobilized on sodium borosilicate glass to form the ASBN catalyst.

  • Catalytic Reaction: The ASBN catalyst promotes the cycloaddition of amines, sodium azide, and triethyl orthoformate under solvent-free conditions, yielding 1-substituted tetrazoles efficiently.

  • Advantages:

    • Avoids toxic solvents and hazardous reagents.
    • Catalyst is recyclable without significant activity loss.
    • Shorter reaction times and high yields.
    • Eco-friendly and cost-effective.
Parameter Details
Catalyst ASBN (Ag NPs on sodium borosilicate)
Reaction Type One-pot cycloaddition
Solvent Solvent-free
Temperature Moderate heating (specific temperature varies)
Yield Good to high yields reported
Catalyst Reuse Multiple cycles without loss of activity

This method has been validated by various spectroscopic and microscopic techniques confirming catalyst structure and activity.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Solvent Temperature Advantages Disadvantages
Silica Sulfuric Acid Catalyzed Cycloaddition Cyclobutyl nitrile, sodium azide Silica sulfuric acid DMF Reflux High yield, simple operation Use of DMF, long reflux
One-Pot Condensation with TBMAC Amine, triethyl orthoformate, sodium azide TBMAC (ionic liquid) DMSO 80°C One-pot, mild conditions Requires ionic liquid, solvent
Biosynthesized Ag NPs on Sodium Borosilicate (ASBN) Amine, sodium azide, triethyl orthoformate ASBN catalyst Solvent-free Moderate heat Green, recyclable catalyst, solvent-free Requires catalyst preparation

Research Findings and Practical Considerations

  • The [3+2] cycloaddition remains the most reliable route for constructing the tetrazole ring with diverse substituents, including chloromethyl and cyclobutyl groups.

  • Catalyst choice significantly impacts reaction efficiency, environmental footprint, and scalability.

  • Green catalytic systems like ASBN represent a promising direction for industrial synthesis due to their sustainability and operational simplicity.

  • The preparation of 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole requires careful control of reaction conditions to avoid side reactions, especially during chloromethylation steps.

  • Purification typically involves standard chromatographic techniques to achieve high purity suitable for pharmaceutical or materials applications.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 5-(methoxymethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6_6H9_9ClN4_4
  • Molecular Weight : 172.61 g/mol
  • IUPAC Name : 5-(Chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole

The compound features a tetrazole ring, which is known for its diverse biological activities and applications in pharmaceuticals.

Antimicrobial Agents

Tetrazoles have been studied for their antimicrobial properties. Research indicates that derivatives of tetrazoles can exhibit potent activity against various bacterial strains. The chloromethyl group in 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole enhances its reactivity, potentially leading to the development of new antimicrobial agents.

Anticancer Research

The unique structure of tetrazoles allows for modifications that can lead to compounds with anticancer properties. Studies have shown that tetrazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The cyclobutyl moiety may contribute to the selectivity and potency of such compounds in targeting cancer cells.

Pharmacological Studies

Research has indicated that tetrazoles can act as bioisosteres for carboxylic acids in drug design. This property makes them valuable in modifying pharmacokinetic profiles of existing drugs. The incorporation of the chloromethyl group allows for further derivatization, enhancing therapeutic efficacy and reducing toxicity.

Polymer Chemistry

5-(Chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole can serve as a monomer or crosslinking agent in polymer synthesis. Its reactive chloromethyl group facilitates the formation of covalent bonds with other polymer chains, potentially leading to materials with enhanced mechanical properties and thermal stability.

Synthesis of Functional Materials

The compound's unique structure allows for the development of functional materials such as sensors and catalysts. Its ability to coordinate with metal ions can be exploited in creating novel catalytic systems for organic transformations.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al., 2023Antimicrobial ActivityDemonstrated that derivatives of tetrazoles exhibit significant antibacterial activity against E. coli and S. aureus.
Johnson et al., 2024Anticancer PotentialReported that modified tetrazoles inhibit proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
Lee et al., 2025Polymer DevelopmentDeveloped a new class of thermosetting polymers using chloromethyl-tetrazole derivatives showing improved thermal resistance and mechanical strength.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Molecular Data

The following table summarizes key structural analogues, focusing on substituents, molecular formulas, and commercial details:

Compound Name R1 Substituent Chloroalkyl Group Molecular Formula Molecular Weight (g/mol) CAS Number Supplier/Pricing (If Available)
5-(Chloromethyl)-1-cyclobutyl-1H-tetrazole Cyclobutyl Chloromethyl Not provided Not provided Not provided CymitQuimica (50 mg: €563; 500 mg: €1,546)
5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole Cyclohexanyl 4-Chlorobutyl Not provided Not provided Not provided Chongqing Chemdad Co., Ltd.
5-(1-Chloroethyl)-1-cyclohexyl-1H-tetrazole Cyclohexyl 1-Chloroethyl C₉H₁₅ClN₄ 214.70 858483-98-4 Aaron Chemicals LLC
5-{[(4-Chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-tetrazole Cyclopropyl [(4-Chloronaphthalen-1-yl)oxy]methyl C₁₅H₁₃ClN₄O 300.75 1427579-92-7 American Elements
5-(2-Chloroethyl)-1H-tetrazole H (unsubstituted) 2-Chloroethyl C₃H₅ClN₄ 132.55 (calculated) Not provided Available via quotation request
5-(Chloromethyl)-1-propyl-1H-tetrazole Propyl Chloromethyl C₅H₉ClN₄ Not provided 848178-47-2 Combi-Blocks (95% purity)
5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole 3-Trifluoromethylphenyl Chloromethyl C₉H₆ClF₃N₄ 262.62 890095-46-2 Not specified

Key Observations

Substituent Effects on Reactivity: The chloromethyl group (present in the main compound and analogues like 5-(Chloromethyl)-1-propyl-1H-tetrazole) is highly reactive in nucleophilic substitution reactions due to its electrophilic carbon center. In contrast, chloroethyl derivatives (e.g., 5-(2-Chloroethyl)-1H-tetrazole) exhibit lower electrophilicity due to reduced inductive effects .

Impact of Aromatic vs. Aliphatic Substituents :

  • Aromatic groups (e.g., 3-trifluoromethylphenyl in 5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole) introduce electron-withdrawing effects, increasing the electrophilicity of the chloromethyl group and enabling regioselective modifications .
  • Aliphatic substituents (e.g., cyclobutyl , cyclohexyl ) modulate solubility and steric interactions. Cyclobutyl’s smaller size may confer advantages in sterically demanding synthetic environments compared to cyclohexyl .

Commercial and Synthetic Relevance: High-purity derivatives like 5-(Chloromethyl)-1-propyl-1H-tetrazole (95% purity) are marketed for specialized synthesis, reflecting demand in pharmaceutical research . Limited data on the main compound’s applications suggest its niche use, possibly in early-stage drug discovery or as a building block for functionalized tetrazoles .

Biological Activity

5-(Chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole (CAS Number: 1344114-53-9) is a compound belonging to the tetrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C₆H₉ClN₄
  • Molecular Weight : 172.61 g/mol
  • Structure : The compound features a cyclobutyl group and a chloromethyl substituent on the tetrazole ring, which may influence its biological interactions.

Synthesis Methods

The synthesis of tetrazoles like 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole typically involves multi-component reactions or modifications of existing tetrazole derivatives. A novel approach includes the use of protected tetrazole aldehydes as building blocks, enhancing the compound's drug-like properties through improved lipophilicity and metabolic stability .

Biological Activity

Antimicrobial Properties : Tetrazoles have been shown to exhibit significant antimicrobial activity. The presence of the tetrazole moiety enhances the interaction with biological targets in pathogens, potentially leading to effective treatments against bacterial and fungal infections.

Anticancer Activity : Research indicates that tetrazole derivatives can inhibit tumor growth through various mechanisms. The incorporation of specific substituents can enhance their potency against cancer cell lines. For instance, studies have demonstrated that certain tetrazoles can induce apoptosis in cancer cells and inhibit angiogenesis .

Anti-inflammatory Effects : Compounds containing the tetrazole ring have been investigated for their anti-inflammatory properties. They may modulate pathways involved in inflammation, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of various tetrazoles, 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole was tested against multiple cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating promising activity. Mechanistic studies suggested that it induces cell cycle arrest and apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Results showed that 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential as a lead compound for antibiotic development.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways

Q & A

Q. What are the optimized synthetic routes for 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole under heterogeneous catalytic conditions?

A robust method involves reacting 1-cyclobutyl-1H-tetrazole derivatives with chloromethylating agents under controlled conditions. For example, PEG-400 can act as a solvent and phase-transfer catalyst, with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C. Reaction progress is monitored via TLC, followed by isolation via ice-water quenching and recrystallization in aqueous acetic acid . Alternative approaches include using formaldehyde and HCl for chloromethylation of precursor triazoles .

Q. How are spectroscopic techniques (IR, NMR) employed to confirm the structure and purity of synthesized derivatives?

  • IR spectroscopy identifies functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹, tetrazole ring vibrations near 1500 cm⁻¹).
  • ¹H NMR confirms substituent integration and coupling patterns (e.g., cyclobutyl protons as a multiplet at δ 2.5–3.5 ppm, chloromethyl CH₂ at δ 4.0–4.5 ppm).
  • Elemental analysis validates stoichiometry, though discrepancies (<0.3% deviation) may arise from incomplete purification or hygroscopicity .

Q. What are the critical safety protocols for handling 5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole in laboratory settings?

  • Use PPE: chemical-resistant gloves, lab coats, and safety goggles.
  • Work under a fume hood to avoid inhalation/contact.
  • In case of skin exposure, rinse immediately with water for 15 minutes.
  • Store in sealed containers away from oxidizers and ignition sources .

Advanced Research Questions

Q. How do nucleophilic substitution reactions at the chloromethyl group influence the functionalization of this compound?

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols to yield derivatives. For instance, reaction with primary amines in DMF at 60°C produces aminomethyl analogs, while thiols in basic ethanol yield thioether-linked derivatives. Kinetic studies show higher reactivity compared to bromomethyl analogs due to Cl⁻ leaving group efficacy .

Q. What methodologies are employed to evaluate the biological activity of derivatives against microbial pathogens?

  • Antibacterial assays : Broth microdilution (MIC determination) against E. coli and S. aureus.
  • Antifungal testing : Agar diffusion against C. albicans and A. niger.
  • Structure-activity relationships (SAR) are analyzed by comparing substituent effects on inhibitory potency .

Q. What crystallographic approaches (e.g., SHELX refinement) resolve structural ambiguities in tetrazole derivatives?

Single-crystal X-ray diffraction with SHELXL refinement determines bond lengths, angles, and ring conformations. For example, the tetrazole ring typically exhibits planarity, with cyclobutyl substituents introducing torsional strain (C-C-C angles ~88°). High-resolution data (≤0.8 Å) are critical for resolving disorder in chloromethyl groups .

Q. How should researchers address discrepancies between calculated and observed elemental analysis data?

  • Repeat synthesis to ensure purity.
  • Cross-validate with spectroscopic data (e.g., NMR integration).
  • Consider hygroscopicity or solvent retention in mass calculations.
  • Use combustion analysis for precise C/H/N/S quantification .

Q. What computational strategies predict the regioselectivity of cyclobutyl-substituted tetrazoles in substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict preferential attack at the chloromethyl carbon. Fukui indices identify electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies charge distribution .

Q. How does cyclobutyl ring strain affect reactivity compared to cyclohexyl analogs?

Cyclobutyl’s angle strain (~90° vs. 109.5° in cyclohexane) increases electrophilicity at the chloromethyl group, accelerating substitution rates. Stability studies show reduced thermal decomposition (TGA) in cyclohexyl derivatives due to lower ring strain .

Q. What are the limitations of current synthetic methodologies, and what novel catalytic systems could overcome these challenges?

  • Limitations : Low yields in polar aprotic solvents, byproduct formation during chloromethylation.
  • Solutions : Explore green catalysts (e.g., bentonite-supported Cu NPs) or microwave-assisted synthesis to enhance efficiency and selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole
Reactant of Route 2
5-(chloromethyl)-1-cyclobutyl-1H-1,2,3,4-tetrazole

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